molecular formula C11H11F2N5O2 B6750366 1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea

1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea

Cat. No.: B6750366
M. Wt: 283.23 g/mol
InChI Key: HVYIUICRJQXMRM-UHFFFAOYSA-N
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Description

1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, an oxadiazole ring, and a pyridine moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

1-[[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N5O2/c1-6-3-2-4-7(15-6)16-11(19)14-5-8-17-10(9(12)13)18-20-8/h2-4,9H,5H2,1H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYIUICRJQXMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCC2=NC(=NO2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. The difluoromethyl group is introduced using difluoromethylation reagents, which can be either electrophilic or nucleophilic in nature .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The difluoromethyl group and oxadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pyridine moiety can also participate in π-π stacking interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-[[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-[[3-(Methyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea: Contains a methyl group instead of a difluoromethyl group.

    1-[[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea: Features a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

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